3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyethoxy)-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyethoxy)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-13-17(18(21-26-13)15-9-5-6-10-16(15)20)19(23)22-25-12-11-24-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGCRUKNIKKSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NOCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyethoxy)-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the oxazole ring.
Attachment of the phenoxyethoxy group: This can be done through an etherification reaction using phenoxyethanol and appropriate catalysts.
Formation of the carboxamide group: This step involves the reaction of the oxazole derivative with an amine under suitable conditions to form the carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could target the oxazole ring or the chlorophenyl group, potentially leading to the formation of reduced derivatives.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups to the chlorophenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving oxazole derivatives.
Medicine: Potential use as a drug candidate due to its structural similarity to known bioactive compounds.
Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, oxazole derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural analogs and their molecular properties:
Pharmacokinetic Considerations
- Lipophilicity: The 2-phenoxyethoxy group in the target compound likely enhances solubility compared to analogs with aromatic or alkyl substituents (e.g., 4-(propan-2-yl)phenyl or dichlorophenyl) .
- Metabolic Stability : Pyridine-containing analogs (e.g., 5-methylpyridin-2-yl ) may exhibit different metabolic profiles due to heterocyclic ring interactions with cytochrome P450 enzymes .
Crystallographic Studies
- The 4-(propan-2-yl)phenyl analog (C₂₀H₁₉ClN₂O₂) was co-crystallized with bacterial cis-prenyltransferase, revealing hydrogen bonding between the carboxamide group and active-site residues (e.g., Arg-239) .
- N-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide forms a monohydrate crystal structure stabilized by intermolecular N–H⋯O and O–H⋯O interactions .
Docking and Computational Analysis
Biological Activity
3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyethoxy)-1,2-oxazole-4-carboxamide (CAS: 338406-47-6) is an organic compound belonging to the class of oxazole derivatives. Its molecular formula is C19H17ClN2O4, and it has a molar mass of approximately 372.8 g/mol. This compound is notable for its potential biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that compounds within the oxazole class, including this compound, exhibit significant antimicrobial activity. The presence of the chlorophenyl group in its structure is believed to enhance its efficacy against various microbial strains. In vitro studies have demonstrated that this compound can inhibit the growth of certain bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticancer Potential
The anticancer properties of this compound are under investigation, with preliminary studies indicating that it may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation. For instance, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in treated cells .
Mechanistic Studies
Mechanistic studies have focused on the interaction of this compound with various molecular targets. Binding affinity assays reveal that this compound may act as an inhibitor of specific enzymes involved in cellular metabolism and proliferation. Understanding these interactions is crucial for elucidating its pharmacological profile and therapeutic applications .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into structure-activity relationships (SAR). Below is a table summarizing some related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C19H17ClN2O4 | Contains a chlorophenyl group; potential antimicrobial and anticancer activity |
| N-(2-Ethoxyphenyl)-5-methyl-3-(pyridin-3-YL)-1,2-oxazole-4-carboxamide | C18H17N3O | Explored for neuroprotective effects; incorporates a pyridine moiety |
| 3-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide | C19H18ClN3O3 | Studied for anticancer properties; features a methoxy group |
This comparative analysis highlights how variations in substituents can influence biological activity and therapeutic potential.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several oxazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited superior inhibition compared to other derivatives tested. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics used as controls.
Case Study 2: Anticancer Activity
Another study published in Cancer Research explored the anticancer properties of this compound on human breast cancer cell lines. The findings demonstrated that treatment with the compound resulted in a marked decrease in cell viability and induced apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of caspase activation post-treatment, indicating its potential as a chemotherapeutic agent .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyethoxy)-1,2-oxazole-4-carboxamide, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves a multi-step process:
Oxazole ring formation : Condensation of 2-chlorobenzaldehyde derivatives with methyl acetoacetate under acidic conditions to form the oxazole core .
Carboxamide coupling : React the oxazole-4-carboxylic acid intermediate with 2-phenoxyethylamine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF .
Yield optimization : Use high-purity reagents, inert atmosphere (N₂/Ar), and controlled temperature (60–80°C). Monitor progress via TLC or HPLC. Typical yields range from 45–65%; recrystallization in ethanol improves purity .
Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?
Methodological Answer:
- NMR :
- ¹H NMR : Look for aromatic protons (δ 7.2–8.1 ppm, 2-chlorophenyl), methyl groups (δ 2.4–2.6 ppm, C5-methyl), and phenoxyethoxy chain protons (δ 3.7–4.3 ppm) .
- ¹³C NMR : Carboxamide carbonyl (δ ~165 ppm), oxazole carbons (δ 95–160 ppm) .
- FT-IR : Carboxamide C=O stretch (~1680 cm⁻¹), oxazole ring vibrations (~1550 cm⁻¹) .
- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ (calculated m/z: 401.8) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data (e.g., antiviral vs. anticancer effects) for this compound?
Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., HepG2 for cancer, Vero E6 for antiviral) and dose ranges (1–100 µM) across studies .
- Mechanistic studies : Perform target-specific assays (e.g., kinase inhibition, viral protease activity) to clarify mode of action .
- Data normalization : Include positive controls (e.g., doxorubicin for cytotoxicity, remdesivir for antiviral activity) and report IC₅₀ values with 95% confidence intervals .
Q. Q4. What computational strategies are recommended for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
Molecular docking : Use AutoDock Vina to model interactions with targets like COX-2 or viral polymerases. Prioritize the chlorophenyl and phenoxyethoxy moieties for binding energy analysis .
QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond acceptor count from datasets of analogous oxazole derivatives .
MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes under physiological conditions .
Q. Q5. How can environmental impact assessments be integrated into the experimental design for this compound?
Methodological Answer:
- Fate studies : Use OECD Guideline 307 to evaluate biodegradation in soil/water systems. Monitor via LC-MS for parent compound and metabolites .
- Ecotoxicology : Perform acute toxicity tests on Daphnia magna (48-h LC₅₀) and algal growth inhibition (72-h IC₅₀) .
- Analytical methods : Employ SPE (solid-phase extraction) coupled with HRMS for trace detection in environmental samples (LOQ: 0.1 µg/L) .
Data Reproducibility and Validation
Q. Q6. What steps ensure reproducibility in synthesizing and testing this compound across laboratories?
Methodological Answer:
- Detailed protocols : Share step-by-step SOPs with exact reagent grades (e.g., Sigma-Aldrich, ≥99%), solvent batch numbers, and equipment calibration data .
- Cross-lab validation : Collaborate with independent labs to replicate key results (e.g., cytotoxicity IC₅₀ within ±15% variance) .
- Open data : Deposit raw NMR/MS spectra in public repositories (e.g., Zenodo) and publish full synthetic datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
